molecular formula C5H7Br2N3O2 B1379724 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide CAS No. 1788624-79-2

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

Cat. No.: B1379724
CAS No.: 1788624-79-2
M. Wt: 300.94 g/mol
InChI Key: DMNPVYBPDPZQGN-UHFFFAOYSA-N
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Description

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is a chemical compound with the molecular formula C5H7Br2N3O2. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring substituted with amino and bromo groups, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide typically involves the reaction of 5-amino-4-bromo-1H-pyrazole with chloroacetic acid in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol, water, or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups on the pyrazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPVYBPDPZQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)N)CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
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2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
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2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
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2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

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